molecular formula C16H15F3N4O2S B6903595 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide

Cat. No.: B6903595
M. Wt: 384.4 g/mol
InChI Key: KQVKXTSNCYUXFA-UHFFFAOYSA-N
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Description

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a thiadiazole ring, and a spirocyclic structure

Properties

IUPAC Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2S/c17-16(18,19)12-21-22-13(26-12)20-14(24)23-7-8-25-15(9-23)6-5-10-3-1-2-4-11(10)15/h1-4H,5-9H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVKXTSNCYUXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(CCO2)C(=O)NC3=NN=C(S3)C(F)(F)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with trifluoromethylating agents under controlled conditions. The spirocyclic structure is then introduced via a spirocyclization reaction involving indene derivatives and morpholine. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency. Scale-up processes would also need to address issues such as reaction kinetics, heat transfer, and purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the spirocyclic structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its biological activity or altering its physical properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has shown promise in biological assays, particularly in its ability to interact with specific enzymes and receptors.

    Medicine: The compound’s potential as a therapeutic agent is being explored, particularly for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Its stability and reactivity make it suitable for use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and thiadiazole ring are key to its activity, as they can form strong interactions with biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)pyridinamine
  • N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)urea

Uniqueness

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This structural feature can enhance its binding affinity and selectivity for specific biological targets, making it a promising candidate for further development in medicinal chemistry and other applications.

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